WH244 Degrades BCL-xL with 4.2-Fold Greater Potency than CRBN-Based Degrader XZ739
WH244 achieves a DC50 of 0.6 nM for BCL-xL degradation, representing a 4.2-fold improvement in potency compared to the CRBN-based BCL-xL degrader XZ739, which exhibits a DC50 of 2.5 nM in MOLT-4 cells after 16-hour treatment . Both compounds recruit different E3 ligases (VHL for WH244; CRBN for XZ739), and the quantitative difference in degradation efficiency may reflect the distinct ternary complex geometries achievable with each ligase system. Notably, WH244 achieves this enhanced BCL-xL degradation potency while simultaneously degrading BCL-2—a target not engaged by XZ739 .
| Evidence Dimension | BCL-xL degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.6 nM (WH244) |
| Comparator Or Baseline | XZ739: 2.5 nM in MOLT-4 cells |
| Quantified Difference | 4.2-fold lower DC50 (more potent) |
| Conditions | Western blot quantification in Jurkat cells (WH244) and MOLT-4 cells (XZ739), 16-hour treatment |
Why This Matters
Lower DC50 translates to achieving equivalent target degradation at reduced compound concentrations, potentially lowering off-target effects and reducing cost per experiment.
